2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide
Description
This compound belongs to the phthalazinone-acetamide class, characterized by a bicyclic phthalazinone core linked to an acetamide group substituted with a pyridin-2-yl ethyl chain. Its molecular formula is C₁₉H₁₈N₄O₂, with a molecular weight of 346.38 g/mol (derived from analogous structures in and ).
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)12-17(23)20-11-9-13-6-4-5-10-19-13/h2-8,10H,9,11-12H2,1H3,(H,20,23) |
InChI Key |
JEECMEOXKYISCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reaction of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Key Structural Features :
- Phthalazinone core: A bicyclic system with a hydrazine-like moiety at position 4, critical for hydrogen bonding and π-π stacking.
- 3-Methyl substitution : Enhances steric stability and modulates electronic properties.
Synthetic routes for analogous compounds involve multi-step reactions, including:
Condensation of phthalic anhydride derivatives with hydrazine to form the phthalazinone core.
Alkylation or acylation to introduce substituents (e.g., methyl groups).
Coupling with pyridyl-ethylamine via amide bond formation ().
Structural Analogues with Phthalazinone Cores
Key Observations :
- The pyridyl-ethyl group in the target compound enhances solubility compared to indole derivatives but may reduce membrane permeability due to increased polarity.
- Chloro-substituted indole analogs () exhibit higher cytotoxicity, likely due to halogen-bonding interactions with biological targets.
Pyridyl-Acetamide Derivatives with Varied Cores
| Compound Name | Core Structure | Unique Features | Biological Activity | |
|---|---|---|---|---|
| N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide | Thieno-pyrimidinone | Sulfur-containing core | Antifibrotic activity | |
| 2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | Chromene-pyridine hybrid | Trifluoroethoxy group enhances metabolic stability | T-type calcium channel antagonism | |
| N-(3-chloro-4-methylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide | Oxadiazole-piperidine | Bulky oxadiazole substituent | Selective COX-2 inhibition |
Key Observations :
- Replacement of the phthalazinone core with thieno-pyrimidinone () shifts activity toward non-oncological targets (e.g., fibrosis).
- Trifluoroethoxy groups () improve pharmacokinetic profiles but may introduce hepatotoxicity risks.
Substituent-Driven Activity Variations
Table 3: Impact of Substituents on Bioactivity
Biological Activity
The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phthalazine core linked to a pyridine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.32 g/mol
- CAS Number : 412922-94-2
Biological Activity Overview
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in several disease pathways. The following sections detail specific activities and mechanisms of action.
1. Anticancer Activity
Research indicates that compounds with similar structural features have shown significant anticancer properties. For example, studies have demonstrated that derivatives of phthalazine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Properties
The presence of the pyridine moiety is associated with anti-inflammatory effects. Compounds that share structural similarities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may be effective in treating inflammatory diseases.
3. Antimicrobial Activity
The compound exhibits potential antimicrobial activity against various pathogens. Similar phthalazine derivatives have been tested against bacteria like Escherichia coli and Pseudomonas aeruginosa, showing promising results . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The unique combination of the phthalazine core and pyridine substituent may confer distinct biological activities not found in similar compounds. A comparative analysis is presented in the table below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(pyridin-2-yl)acetamide | Phthalazine moiety; pyridine ring | Potential anti-inflammatory activity |
| 2-(4-methylthiazol-2-yl)-N-(pyridin-3-yl)acetamide | Thiazole ring instead of phthalazine | Antimicrobial properties |
| 2-(5-bromo-pyridin-2-yl)-N-(pyridin-3-yl)acetamide | Bromine substitution on pyridine | Enhanced lipophilicity |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various phthalazine derivatives, including our compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for MCF-7 cells . Further mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. Histopathological analysis showed decreased infiltration of inflammatory cells in treated tissues . This suggests a potential application for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
